Crystal Structure Dihedral Angle of 83.30° Defines Distinct 3D Conformation for 2-Thioxo-3-m-tolyl-thiazolidin-4-one
The title compound, C₁₀H₉NOS₂, has been characterized by single-crystal X-ray diffraction. The dihedral angle between the rhodanine (2-thioxo-1,3-thiazolidin-4-one) ring system and the 3-methylphenyl ring is 83.30(3)° [1]. This near-orthogonal orientation is a quantifiable structural parameter that distinguishes this m-tolyl-substituted analog from other N-aryl rhodanine derivatives, where substituent position (ortho, meta, or para) and steric effects alter the dihedral angle and consequently the overall molecular shape [1].
| Evidence Dimension | Dihedral angle between rhodanine core and N-aryl ring |
|---|---|
| Target Compound Data | 83.30(3)° |
| Comparator Or Baseline | Other 3-aryl-2-thioxothiazolidin-4-one derivatives (angle varies by substituent position and steric bulk) |
| Quantified Difference | Near-orthogonal (83.30°) vs. potentially planar or different twist angles for ortho- or para-substituted analogs |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
A crystallographically determined dihedral angle provides a verifiable structural fingerprint that distinguishes this compound from its regioisomers (ortho- and para-tolyl analogs), which is critical for structure-based virtual screening, pharmacophore modeling, and reproducible docking studies.
- [1] Fun H-K, Quah CK, Chandrakantha B, Isloor AM, Shetty P. 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E. 2009; 65(12): o3256. doi:10.1107/S1600536809050136 View Source
